
methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
- Compounds structurally related to "methyl 7-(5-fluoro-2-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate" have been studied for their ability to inhibit PNMT, an enzyme involved in the synthesis of the neurotransmitter epinephrine. Research by Grunewald et al. (2006) and Romero et al. (2004) has shown that modifications to the sulfonamide group can significantly influence the compound's potency and selectivity towards PNMT over other receptors, highlighting their potential in designing drugs with specific targets within the nervous system (Grunewald et al., 2006); (Romero et al., 2004).
Antibacterial Applications
- Hashimoto et al. (2007) reported the synthesis of a compound using a sulfone intermediate which showed potent broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). This underlines the role of these compounds in developing new antibacterial agents with significant efficacy against resistant bacterial strains (Hashimoto et al., 2007).
Chemical Synthesis and Reactions
- The reaction mechanisms involving isoquinoline derivatives, such as the synthesis of benz[d]azepine compounds from isoquinoline 2-oxides, have been investigated to understand better the chemical properties and potential applications of these compounds in synthetic chemistry. Takeuchi et al. (1992) provided insights into novel reaction pathways and mechanisms for these heterocyclic compounds (Takeuchi et al., 1992).
Spectroscopic and Fluorescence Studies
- The study of quinoline derivatives, including their absorption and fluorescence properties in different matrices, has been explored to understand their potential applications in developing fluorescent probes and materials. Zhang et al. (2000) researched the effects of different matrices on the species of quinoline derivatives, which could lead to applications in sensing technologies and materials science (Zhang et al., 2000).
Propiedades
IUPAC Name |
methyl 7-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-16-6-4-14(19)10-17(16)27(23,24)20-15-5-3-12-7-8-21(18(22)26-2)11-13(12)9-15/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRHGZDIJANEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(5-fluoro-2-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

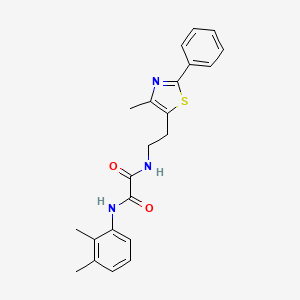
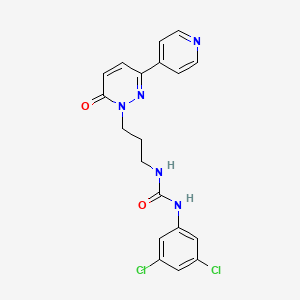
![N-(4-ethylphenyl)-2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2421436.png)

![FC(C1=CC=C(C=N1)C(C)C[O])(F)F](/img/structure/B2421439.png)
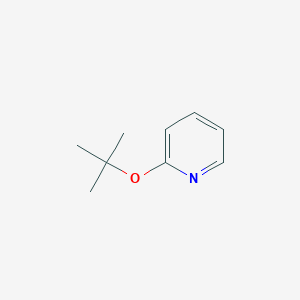
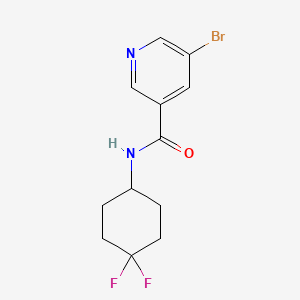
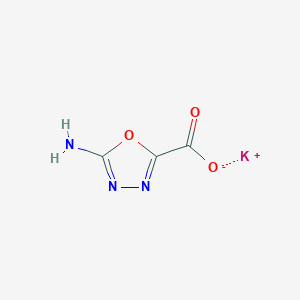
![1-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2421444.png)
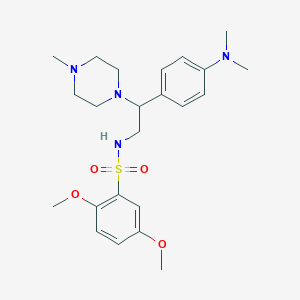

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2421447.png)

![N-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2421450.png)